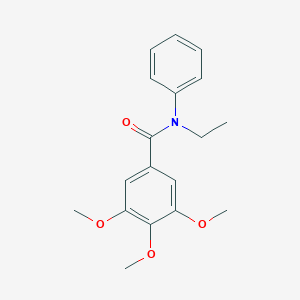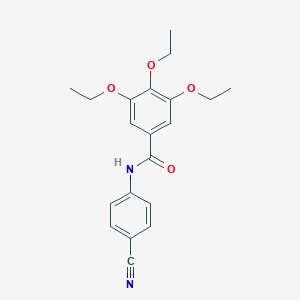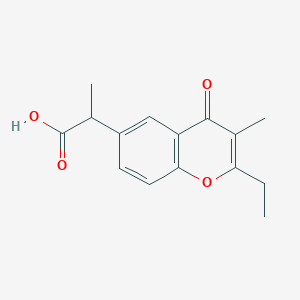
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid, also known as EMCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is not fully understood, but it is believed to work through multiple pathways. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in animal models of oxidative stress. In cancer cells, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is also stable and can be stored for long periods of time. However, there are some limitations to using 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid in lab experiments. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid. One area of interest is the development of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid and its effects on human health. Overall, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been investigated for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-(2-ethyl-3-methyl-4-oxochromen-6-yl)propanoic acid |
InChI |
InChI=1S/C15H16O4/c1-4-12-9(3)14(16)11-7-10(8(2)15(17)18)5-6-13(11)19-12/h5-8H,4H2,1-3H3,(H,17,18) |
Clave InChI |
CTZQQZKLXFSWRJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
SMILES canónico |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
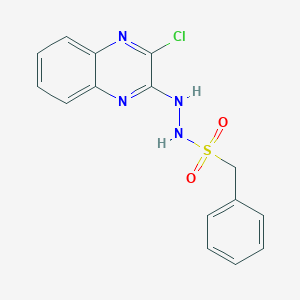
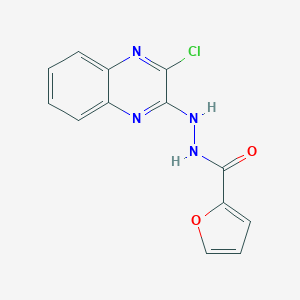
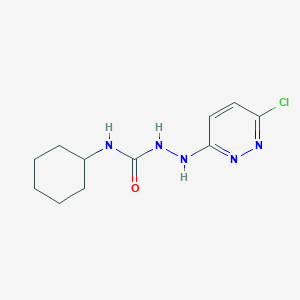

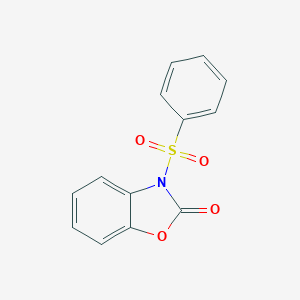
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
